2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid
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Overview
Description
2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a thiadiazole ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is introduced to the amino group using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through esterification or amidation reactions, depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficient and scalable production .
Types of Reactions:
Oxidation: The thiadiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can yield thiadiazoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Deprotection of the Boc group is typically carried out using trifluoroacetic acid in dichloromethane.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Free amine.
Scientific Research Applications
2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid has several applications in scientific research:
Medicine: May be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients (APIs).
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid primarily involves the protection of amino groups. The Boc group is introduced to the amino group, rendering it less reactive and protecting it from unwanted reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further chemical transformations .
Comparison with Similar Compounds
N-tert-butoxycarbonyl-5-amino-1,2,4-thiadiazole: Similar structure but lacks the acetic acid moiety.
N-tert-butoxycarbonyl-5-amino-1,3,4-thiadiazole: Similar structure but with a different thiadiazole ring configuration.
Uniqueness: 2-(5-{[(tert-butoxy)carbonyl]amino}-1,2,4-thiadiazol-3-yl)acetic acid is unique due to the presence of both the Boc-protected amino group and the acetic acid moiety, which provides additional functional versatility in synthetic applications.
Properties
Molecular Formula |
C9H13N3O4S |
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Molecular Weight |
259.28 g/mol |
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,4-thiadiazol-3-yl]acetic acid |
InChI |
InChI=1S/C9H13N3O4S/c1-9(2,3)16-8(15)11-7-10-5(12-17-7)4-6(13)14/h4H2,1-3H3,(H,13,14)(H,10,11,12,15) |
InChI Key |
JEGJZCSVSXTSQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NS1)CC(=O)O |
Origin of Product |
United States |
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